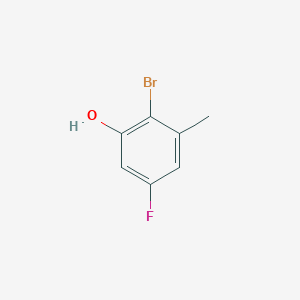
2-Bromo-5-fluoro-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-fluoro-3-methylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring with a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with 3-methylphenol and sequentially introducing bromine and fluorine through electrophilic aromatic substitution reactions.
Direct Halogenation: Another method involves the direct halogenation of 3-methylphenol using bromine and fluorine sources under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and iron(III) bromide (FeBr₃) for electrophilic substitution are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and halogenated compounds.
科学研究应用
2-Bromo-5-fluoro-3-methylphenol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Bromo-5-fluoro-3-methylphenol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
3-Bromo-2-fluoro-5-methylphenol: Similar structure but different positions of halogens.
2-Bromo-3-fluoro-5-methylphenol: Another positional isomer with distinct chemical properties.
2-Bromo-5-fluoro-4-methylphenol: Similar to the compound but with a different methyl group position.
Uniqueness: 2-Bromo-5-fluoro-3-methylphenol is unique due to its specific arrangement of halogens and methyl group, which influences its reactivity and applications. Its distinct chemical properties make it suitable for specialized uses in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the development of new materials and therapeutic agents.
属性
分子式 |
C7H6BrFO |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
2-bromo-5-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |
InChI 键 |
KXORHVIKYIUJJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


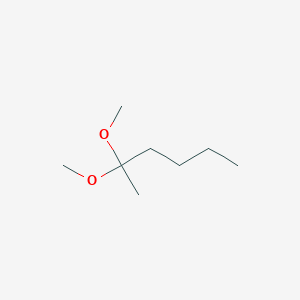
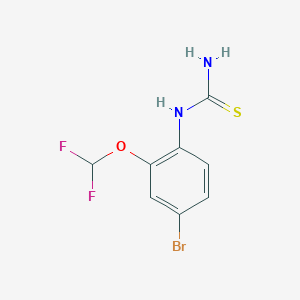
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
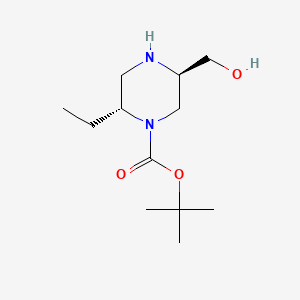
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
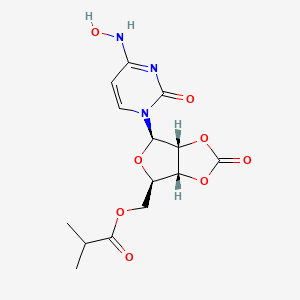
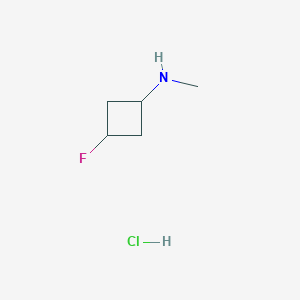
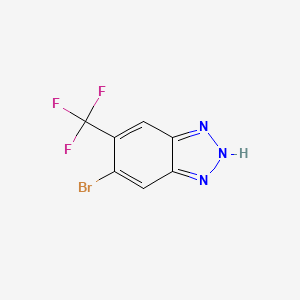
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
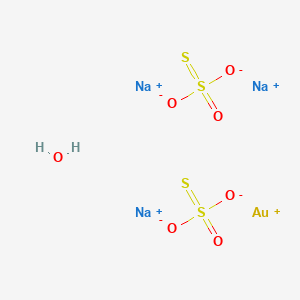

![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
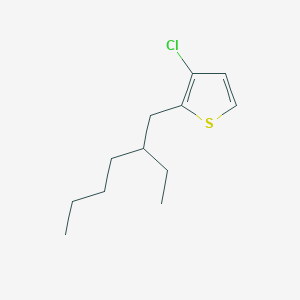
![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
